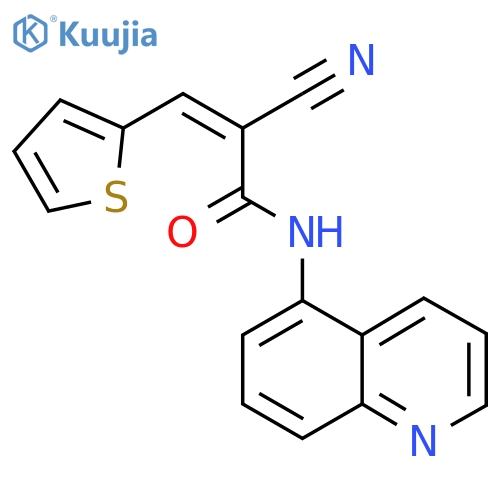Cas no 473243-61-7 (2-cyano-N-(quinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide)

473243-61-7 structure
商品名:2-cyano-N-(quinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide
2-cyano-N-(quinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- EN300-26598052
- (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide
- 473243-61-7
- 2-cyano-N-(quinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide
- Z46080000
-
- インチ: 1S/C17H11N3OS/c18-11-12(10-13-4-3-9-22-13)17(21)20-16-7-1-6-15-14(16)5-2-8-19-15/h1-10H,(H,20,21)/b12-10-
- InChIKey: PKDNUHDBNNEWSO-BENRWUELSA-N
- ほほえんだ: S1C=CC=C1/C=C(/C#N)\C(NC1=CC=CC2C1=CC=CN=2)=O
計算された属性
- せいみつぶんしりょう: 305.06228316g/mol
- どういたいしつりょう: 305.06228316g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 495
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 94Ų
2-cyano-N-(quinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26598052-0.05g |
473243-61-7 | 90% | 0.05g |
$246.0 | 2023-09-13 |
2-cyano-N-(quinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide 関連文献
-
1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
473243-61-7 (2-cyano-N-(quinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide) 関連製品
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
